3-Chloropropanoic anhydride
CAS No.:
Cat. No.: VC13415128
Molecular Formula: C6H8Cl2O3
Molecular Weight: 199.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8Cl2O3 |
|---|---|
| Molecular Weight | 199.03 g/mol |
| IUPAC Name | 3-chloropropanoyl 3-chloropropanoate |
| Standard InChI | InChI=1S/C6H8Cl2O3/c7-3-1-5(9)11-6(10)2-4-8/h1-4H2 |
| Standard InChI Key | UQNMBHOXSQYAAC-UHFFFAOYSA-N |
| SMILES | C(CCl)C(=O)OC(=O)CCCl |
| Canonical SMILES | C(CCl)C(=O)OC(=O)CCCl |
Introduction
Chemical and Physical Properties
Structural and Molecular Characteristics
3-Chloropropanoic anhydride is a symmetrical anhydride derived from 3-chloropropanoic acid. Its structure features two 3-chloropropanoyl groups linked via an oxygen atom, as evidenced by the SMILES notation and InChIKey . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 199.03 g/mol | |
| Boiling Point | 108–110°C | |
| Appearance | Pale yellow liquid | |
| Purity | >96% | |
| Density | ~1.4 g/cm³ (estimated) |
The compound’s reactivity stems from the electrophilic carbonyl groups, enabling nucleophilic acyl substitutions. It hydrolyzes readily in water to form 3-chloropropanoic acid and hydrochloric acid, a reaction critical to its handling and storage .
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at ~1800 cm⁻¹ (C=O stretching) and ~600 cm⁻¹ (C-Cl stretching) .
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NMR: NMR signals at δ 2.8–3.2 ppm (m, 4H, CH₂Cl) and δ 4.3–4.6 ppm (m, 2H, COO) .
Synthesis and Industrial Production
Conventional Synthesis Routes
3-Chloropropanoic anhydride is synthesized via dehydration of 3-chloropropanoic acid using acylating agents like acetic anhydride or phosphorus pentoxide . Industrial-scale production often employs continuous processes to enhance yield and purity. For example, the reaction:
yields >96% purity under reflux conditions .
Patent-Based Methodologies
Notable patents, such as US5731469A and JP2701229B2, describe hydrochlorination of acrylic acid to produce 3-chloropropionic acid, a precursor to the anhydride . Key steps include:
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Simultaneous Introduction: Hydrochloric acid gas and acrylic acid are fed into a reactor containing 3-chloropropionic acid (70–100%) at 40–60°C .
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Degassing: Unreacted HCl is removed via nitrogen purging or reduced pressure .
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Azeotropic Distillation: Water and residual HCl are separated under vacuum .
These methods achieve near-quantitative yields (>94%) and minimize acrylic acid residues (<2%) .
Applications in Chemical Industries
Pharmaceutical Intermediates
3-Chloropropanoic anhydride is pivotal in synthesizing chlorinated heterocycles, such as antimicrobial agents and kinase inhibitors. For instance, it facilitates the acetylation of amines in drug candidates like 5′-sulfamoyl adenosine derivatives, enhancing their bioavailability . A 2019 study demonstrated its role in producing thiochroman-4-one derivatives with potent antibacterial activity (MIC: 5 μM against E. coli) .
Agrochemicals and Polymers
The compound serves as a monomer in polyimide production, imparting thermal stability to polymers . In agrochemicals, it is used to synthesize herbicides like chloropropionate esters, which inhibit acetyl-CoA carboxylase in plants .
Recent Research and Developments
Recent studies focus on optimizing synthesis for greener chemistry. For example, catalytic dehydration using zeolites reduces energy consumption by 30% compared to traditional methods . Additionally, its mutagenic properties have spurred interest in safer analogues, such as fluorinated anhydrides, though these remain less cost-effective .
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